molecular formula C5H4Br2N2 B596658 2,5-Dibromo-4-methylpyrimidine CAS No. 171408-73-4

2,5-Dibromo-4-methylpyrimidine

Cat. No.: B596658
CAS No.: 171408-73-4
M. Wt: 251.909
InChI Key: IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is characterized by a pyrimidine ring substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 4. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, amines, and other substituted pyrimidines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: The primary product is 4-methylpyrimidine.

Scientific Research Applications

2,5-Dibromo-4-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to form new bonds with various nucleophiles or coupling partners. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

    2,5-Dibromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2,4-Dibromo-5-methylpyrimidine: Differing in the positions of the bromine and methyl groups.

    2,5-Dichloro-4-methylpyrimidine: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 2,5-Dibromo-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms at positions 2 and 5 allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dibromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735047
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171408-73-4
Record name 2,5-Dibromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamylnitrite (21 ml) was added to a stirred suspension of 5-bromo-4-methyl-2-pyrimidinamine (1.75 g) in bromoform (30 ml) and the mixture heated at 85° C. for 4 h. After cooling, isohexane (300 ml) was added and the solution passed through a pad of silica-gel. The silica was washed with petrol (1000 ml), dichloromethane (200 ml) then the product eluted with ethylacetate. The ethylacetate layer was evaporated under reduced pressure and the residue purified by chromatography on silica eluting with 5% diethylether/isohexane, yield 0.9 g
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.